molecular formula C7H6N2O2S B11909558 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione

7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione

Cat. No.: B11909558
M. Wt: 182.20 g/mol
InChI Key: WIPXGXZXTIOZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thiophene derivative with a pyrimidine precursor, followed by cyclization to form the fused ring system. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrimidine rings .

Scientific Research Applications

7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

  • 4-Hydroxy-7-methylthieno[3,2-d]pyrimidine
  • 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine
  • 2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine

Comparison: Compared to these similar compounds, 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione is unique due to its specific fused ring structure and the presence of a methyl group at the 7-position. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

7-methyl-4aH-thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H6N2O2S/c1-3-2-12-5-4(3)8-7(11)9-6(5)10/h2,5H,1H3,(H,9,10,11)

InChI Key

WIPXGXZXTIOZIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2C1=NC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.